

10-Norparvulenone: A Fungal Metabolite with Anti-Influenza Activity

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B2921777

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An In-depth Technical Guide on the Biological Origin and Natural Sources

Executive Summary

10-Norparvulenone is a naturally occurring naphthalenone derivative that has garnered interest within the scientific community for its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the biological origin and natural sources of **10-Norparvulenone**, tailored for researchers, scientists, and drug development professionals. The document details the producing microorganisms, outlines a putative biosynthetic pathway, and presents available data in a structured format. While specific quantitative data on yields and detailed experimental protocols from the primary literature are limited, this guide synthesizes the current knowledge to support further research and development efforts.

Biological Origin

10-Norparvulenone is a secondary metabolite of fungal origin. To date, two distinct fungal species have been identified as producers of this compound.

Producing Organisms

The primary and originally identified source of **10-Norparvulenone** is the fungal strain *Microsphaeropsis* sp. FO-5050.^[1] This discovery highlighted the potential of this genus as a source of novel bioactive compounds.

Subsequently, **10-Norparvulenone** has also been isolated from the endophytic fungus *Pestalotiopsis photiniae*, isolated from the Chinese podocarp tree *Podocarpus macrophyllus*.^[2] This finding suggests that the capability to produce **10-Norparvulenone** may be distributed across different fungal genera.

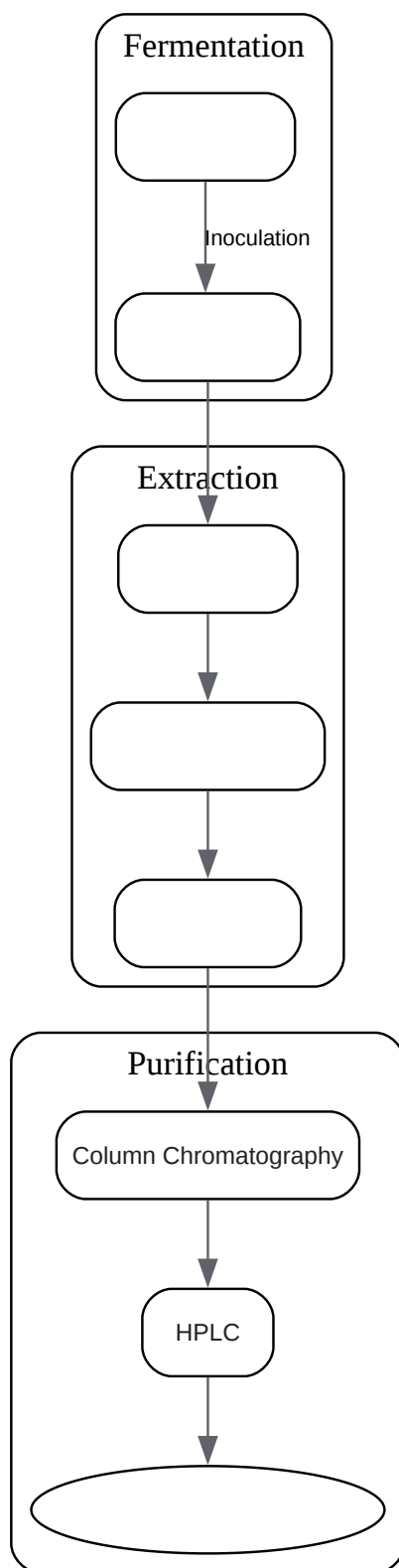
Producing Organism	Taxonomy	Isolation Source	Reference
Microsphaeropsis sp. FO-5050	Fungi, Ascomycota	Not specified in available literature	Fukami et al., 2000
Pestalotiopsis photiniae	Fungi, Ascomycota	Endophyte from Podocarpus macrophyllus	Yang et al., 2013

Natural Sources and Isolation

The isolation of **10-Norparvulenone** involves standard natural product chemistry techniques, including fermentation, extraction, and chromatography. While detailed, step-by-step protocols for the isolation of **10-Norparvulenone** from its producing organisms are not extensively detailed in the accessible literature, a general workflow can be inferred.

General Isolation Workflow

The process typically begins with the cultivation of the producing fungal strain in a suitable liquid fermentation medium. Following an adequate incubation period to allow for the production of secondary metabolites, the fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds. The crude extract is subsequently subjected to a series of chromatographic separations, which may include column chromatography on silica gel, Sephadex, or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



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A generalized workflow for the isolation of **10-Norparvulenone**.

Quantitative Data

Specific yield data for **10-Norparvulenone** from either *Microsphaeropsis* sp. FO-5050 or *Pestalotiopsis photiniae* is not reported in the reviewed literature. The concentration of secondary metabolites produced by fungi can be highly variable and is dependent on numerous factors, including the specific strain, fermentation conditions (media composition, pH, temperature, aeration), and extraction methodology.

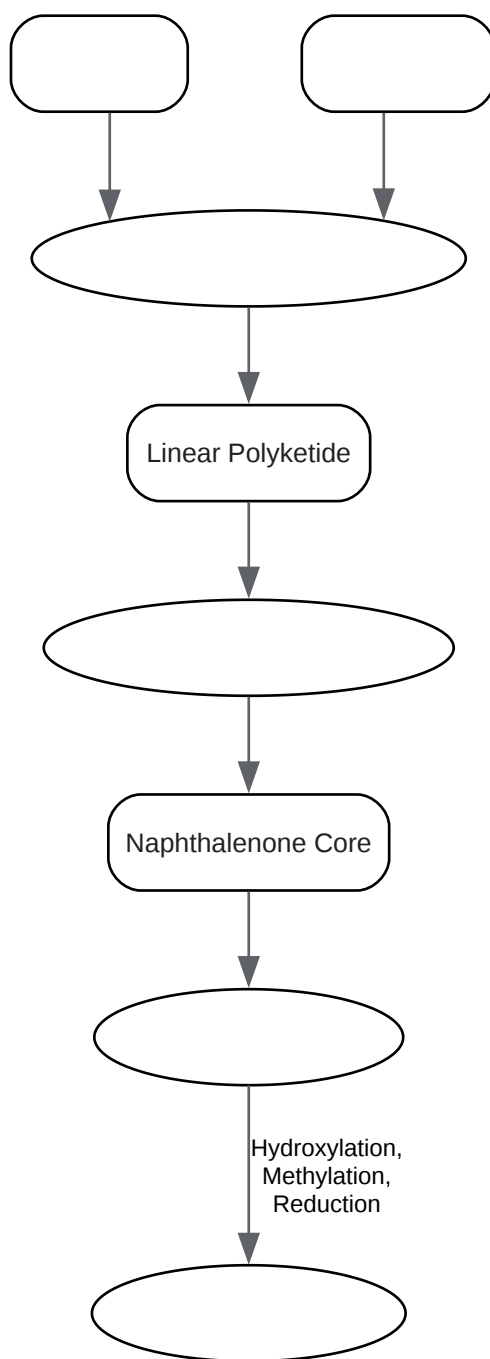
Parameter	Value	Reference
Yield from <i>Microsphaeropsis</i> sp. FO-5050	Not Reported	-
Yield from <i>Pestalotiopsis photiniae</i>	Not Reported	-

Biosynthesis

The chemical structure of **10-Norparvulenone** strongly suggests a polyketide origin. Fungal naphthalenones are typically biosynthesized via the polyketide pathway, involving a Type I polyketide synthase (PKS). While a specific biosynthetic gene cluster for **10-Norparvulenone** has not yet been identified and characterized, a putative pathway can be proposed based on established knowledge of fungal polyketide biosynthesis.

Putative Biosynthetic Pathway

The biosynthesis is likely initiated by the condensation of acetyl-CoA with several molecules of malonyl-CoA by a PKS to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form a naphthalenone core. Subsequent tailoring reactions, such as hydroxylation, methylation, and reduction, catalyzed by enzymes encoded within the same gene cluster, would then lead to the final structure of **10-Norparvulenone**.



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A putative biosynthetic pathway for **10-Norparvulenone**.

Experimental Protocols

Due to the limited availability of full-text primary literature, detailed experimental protocols for the fermentation of the producing organisms and the isolation of **10-Norparvulenone** cannot

be definitively provided. However, a representative protocol based on general methods for fungal secondary metabolite production is outlined below.

Representative Fermentation Protocol

- **Strain Maintenance:** The producing fungal strain (*Microsphaeropsis* sp. FO-5050 or *Pestalotiopsis photiniae*) is maintained on a solid agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature (typically 25-28°C).
- **Seed Culture:** A small piece of the agar culture is used to inoculate a seed culture medium in a flask. The seed culture is incubated on a rotary shaker to ensure sufficient growth.
- **Production Culture:** The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal secondary metabolite production and would need to be empirically determined.
- **Incubation:** The production culture is incubated for a specific duration, with monitoring of growth and pH.
- **Harvest:** After the incubation period, the culture is harvested for extraction.

Representative Isolation Protocol

- **Extraction:** The culture broth is separated from the mycelia by filtration or centrifugation. The broth is then extracted with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). The organic phase is collected and the solvent is removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography using a stationary phase such as silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract into fractions.
- **Purification:** Fractions containing **10-Norparvulenone**, as identified by a bioassay or analytical technique (e.g., Thin Layer Chromatography), are pooled and further purified using preparative HPLC to obtain the pure compound.
- **Structure Elucidation:** The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[2]

Conclusion and Future Directions

10-Norparvulenone represents a promising lead compound for the development of new anti-influenza drugs. Its natural origin from diverse fungal species suggests that there is potential for the discovery of other related and potentially more potent analogues. Future research should focus on several key areas:

- **Optimization of Production:** Development of high-yielding fermentation processes for **10-Norparvulenone** through media and process optimization.
- **Biosynthetic Pathway Elucidation:** Identification and characterization of the biosynthetic gene cluster responsible for **10-Norparvulenone** production. This would open up opportunities for biosynthetic engineering to produce novel derivatives.
- **Total Synthesis:** Further development of efficient total synthesis routes to enable the production of larger quantities of **10-Norparvulenone** and its analogues for preclinical and clinical studies.
- **Pharmacological Evaluation:** In-depth studies to elucidate the mechanism of action of **10-Norparvulenone** against the influenza virus and to assess its in vivo efficacy and safety.

This technical guide provides a foundational understanding of the biological origins of **10-Norparvulenone**. Addressing the knowledge gaps highlighted will be crucial for advancing this promising natural product towards therapeutic applications.

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References

- 1. Secondary Metabolites from Fungi *Microspheeropsis* spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]

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